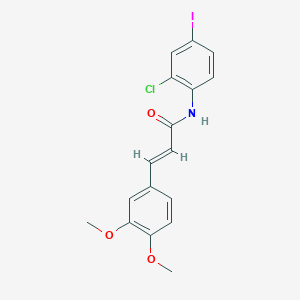
2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide
Descripción general
Descripción
2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the isoindoline family and has been shown to exhibit potent biological activity.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A involves the inhibition of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A disrupts the normal cellular processes and induces cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A have been extensively studied. Studies have shown that 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In non-cancerous cells, 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been shown to have minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A in lab experiments is its potency. It has been shown to exhibit potent anti-cancer activity at low concentrations. Additionally, it has a relatively long half-life, which allows for sustained inhibition of the proteasome. However, one of the major limitations is its solubility. 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A is poorly soluble in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A and its potential use in combination with other anti-cancer agents. Finally, there is a need for further studies to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A in pre-clinical and clinical settings.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been shown to have potential applications in several areas of scientific research. One of the most promising areas is in the field of cancer research. Studies have shown that 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenylisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-15-8-6-14(7-9-15)12-20(26)24-16-10-11-18-19(13-16)22(28)25(21(18)27)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGCDWSAMKNDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-8,8-dimethyl-8,9-dihydro-6H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B3530659.png)
![3-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B3530665.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3530675.png)
![N-(3-chlorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B3530676.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B3530689.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B3530691.png)
![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B3530699.png)
![3-chloro-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B3530704.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3530734.png)
![5-bromo-2-methoxy-3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3530748.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3530754.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide](/img/structure/B3530765.png)